6-Amino-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of an amino group and a nitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 6-bromo-[1,1’-biphenyl]-3-carbonitrile with an amine source under suitable conditions. One common method includes the use of palladium-catalyzed amination reactions, where the bromo compound is treated with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 6-Amino-[1,1’-biphenyl]-3-carbonitrile may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro-[1,1’-biphenyl]-3-carbonitrile.
Reduction: 6-Amino-[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
6-Amino-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Bromo-[1,1’-biphenyl]-3-amine
- 4-Amino-[1,1’-biphenyl]-3-carbonitrile
- 6-Amino-2,4-dichloro-[1,1’-biphenyl]-3-carbonitrile
Uniqueness: 6-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the biphenyl scaffold. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,15H2 |
InChI Key |
IZCDVMUCQNNXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
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